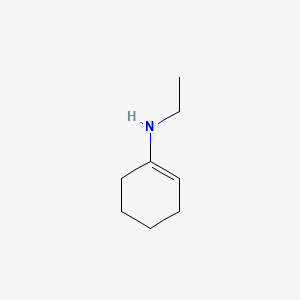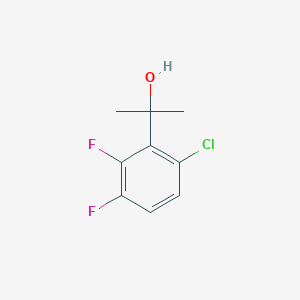
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol typically involves the reaction of 6-chloro-2,3-difluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Formation of the Grignard Reagent:
- React 6-chloro-2,3-difluorobenzaldehyde with magnesium in anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), room temperature.
- Addition of the Grignard Reagent to the Aldehyde:
- Add the Grignard reagent to the aldehyde to form the corresponding alcohol.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C), followed by gradual warming to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
- Oxidation:
- The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
- Common reagents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO4).
- Reduction:
- The compound can be reduced to form the corresponding alkane.
- Common reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution:
- The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(6-Chloro-2,3-difluorophenyl)propan-2-one, while reduction may yield 2-(6-Chloro-2,3-difluorophenyl)propane.
科学研究应用
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol has several scientific research applications, including:
- Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
- Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Used in the design and synthesis of new drug candidates.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Molecular Targets:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interacting with cellular membranes and affecting membrane-associated processes.
- Pathways Involved:
- Influencing signal transduction pathways and gene expression.
- Modulating oxidative stress and inflammatory responses.
相似化合物的比较
2-(6-Chloro-2,3-difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:
- 2-(2,3-Difluorophenyl)propan-2-ol:
- Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
- 2-(6-Chloro-2-fluorophenyl)propan-2-ol:
- Contains only one fluorine atom, which may influence its physical and chemical properties.
- 2-(6-Chloro-3-fluorophenyl)propan-2-ol:
- The position of the fluorine atom is different, potentially affecting its interactions with molecular targets.
属性
分子式 |
C9H9ClF2O |
|---|---|
分子量 |
206.61 g/mol |
IUPAC 名称 |
2-(6-chloro-2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3 |
InChI 键 |
QTDQZKGOFSYLBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC(=C1F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14757329.png)


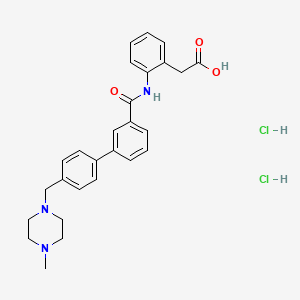
![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
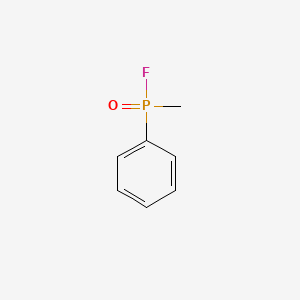
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)


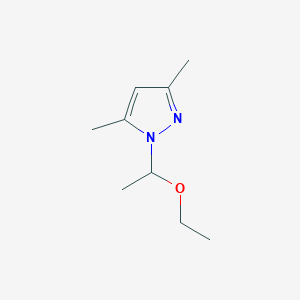
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
